![molecular formula C18H20N2O4S B2496509 4-methoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922105-84-8](/img/structure/B2496509.png)
4-methoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
The compound “4-methoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a methoxy group, a methyl group, and a tetrahydroquinoline ring. These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring, in particular, is a common structural motif in many biologically active compounds .Scientific Research Applications
- Researchers have explored the antimicrobial potential of this compound. It may exhibit inhibitory effects against bacteria, fungi, or other pathogens. Further studies are needed to determine its specific mechanisms of action and potential clinical applications .
- Some derivatives of this compound have been investigated for their anti-HIV-1 activity. Molecular docking studies suggest that they could potentially interfere with viral replication .
- Given its structural features, this compound might modulate inflammatory pathways. Investigating its impact on cytokines, immune cells, and inflammation-related enzymes could provide valuable insights .
- The compound’s unique structure warrants exploration in cancer research. It could serve as a lead compound for designing novel anticancer agents. In vitro and in vivo studies are necessary to evaluate its cytotoxicity and selectivity against cancer cells .
- Researchers have investigated whether this compound acts as an enzyme inhibitor. Its sulfonamide moiety might interact with specific enzymes, affecting their activity. Enzyme assays and computational studies can shed light on this aspect .
- Due to its versatile chemical structure, this compound could serve as an intermediate in organic synthesis. Chemists might use it to create more complex molecules or functionalize specific positions .
- Fluorescent derivatives of this compound could find applications as imaging agents. Their fluorescence properties might allow visualization of cellular processes or specific tissues .
- Researchers interested in natural product synthesis may explore this compound as a building block. Its unique scaffold could be modified to create analogs with diverse biological activities .
Antimicrobial Properties
Anti-HIV Activity
Anti-Inflammatory Effects
Cancer Research
Enzyme Inhibition
Synthetic Intermediates
Fluorescent Probes
Natural Product Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-10-15(6-8-17(12)24-3)25(22,23)19-14-5-7-16-13(11-14)4-9-18(21)20(16)2/h5-8,10-11,19H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSURQFAQZAOEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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